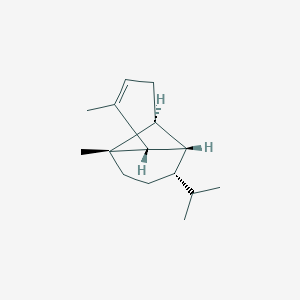

(-)-alpha-Copaene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Copaene can be synthesized through various methods, including distillation and extraction from natural sources. One common method involves the distillation of essential oils that contain copaene, such as ginger root oil . The compound can be purified by vacuum distillation to achieve a high degree of purity .

Industrial Production Methods

Industrial production of copaene typically involves the extraction of essential oils from plants known to contain high concentrations of the compound. These oils are then subjected to distillation and purification processes to isolate copaene .

Análisis De Reacciones Químicas

Types of Reactions

Copaene undergoes several types of chemical reactions, including:

Oxidation: Copaene can be oxidized to form various oxygenated derivatives.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: Copaene can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogens and other electrophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of copaene can yield oxygenated sesquiterpenes, while reduction can produce various hydrocarbons .

Aplicaciones Científicas De Investigación

1.1. Pest Attraction and Repellence

(-)-alpha-Copaene has been identified as an effective attractant for certain pest species. Research indicates that it can function synergistically with other compounds to enhance its efficacy. For instance, a study highlighted its role as an attractant for the Euwallacea beetle, demonstrating comparable effectiveness to quercivorol, a standard lure in pest management strategies .

Additionally, this compound has been shown to repel the Asian Citrus Psyllid at significantly lower doses compared to other sesquiterpenes like β-caryophyllene, making it a potential candidate for integrated pest management programs .

| Compound | Effect | Target Pest | Efficacy |

|---|---|---|---|

| This compound | Attractant | Euwallacea beetle | Equivalent to quercivorol |

| This compound | Repellent | Asian Citrus Psyllid | 100x lower dose than β-caryophyllene |

1.2. Semiochemical Properties

The compound has been explored for its semiochemical properties, which are crucial in developing environmentally friendly pest control strategies. Its ability to attract or repel pests can be harnessed in traps or as part of a more extensive pest management plan .

2.1. Antioxidant Activity

Recent studies have demonstrated that this compound increases the antioxidant capacity in human lymphocyte cultures without exhibiting genotoxic effects. This property suggests potential applications in health supplements aimed at enhancing cellular defense mechanisms against oxidative stress .

| Study | Findings |

|---|---|

| Antioxidant Capacity Study | Increased total antioxidant capacity in lymphocytes |

| Genotoxicity Assessment | No significant genotoxic effects observed |

2.2. Anti-inflammatory Effects

Research involving Hovenia dulcis, a medicinal plant containing this compound, indicated that it could inhibit the secretion of inflammatory mediators and cytokines in antigen-stimulated cells. This suggests potential therapeutic applications in treating allergic conditions and other inflammatory diseases .

3.1. Biosynthesis Pathways

Studies have explored the biosynthesis of this compound through metabolic engineering techniques, particularly utilizing the mevalonate pathway to enhance its production in plant systems such as potato tubers . This approach can lead to increased yields for commercial applications.

4.1. Field Trials with Pest Attractants

Field trials conducted using traps baited with this compound demonstrated significant increases in capture rates of target pests compared to controls without the compound. These results support its practical application in agricultural pest management strategies.

4.2. Laboratory Assessments of Antioxidant Properties

Laboratory assessments showed that concentrations of this compound at 50 and 100 mg/L significantly enhanced antioxidant capacity while not affecting cell viability negatively at lower concentrations . This dual action positions it as a valuable compound for further exploration in nutraceuticals.

Mecanismo De Acción

The mechanism of action of copaene involves its interaction with various molecular targets and pathways. For instance, its antiproliferative effects are believed to be due to its ability to inhibit the proliferation of certain cell types, such as primary rat neurons and N2a rat neuroblastoma cells . Additionally, copaene’s antioxidant properties are attributed to its capacity to increase the total antioxidant capacity in these cells .

Comparación Con Compuestos Similares

Copaene can be compared with other similar sesquiterpenes, such as:

Caryophyllene: Another sesquiterpene with anti-inflammatory and analgesic properties.

Humulene: Known for its anti-inflammatory and anticancer activities.

Farnesene: Used in the fragrance industry and studied for its potential health benefits.

Copaene is unique due to its specific molecular structure and the distinct biological activities it exhibits .

Actividad Biológica

(-)-Alpha-Copaene, a tricyclic sesquiterpene, is a compound found in various essential oils and has garnered attention for its diverse biological activities. This article delves into the cytotoxic, antioxidant, antimicrobial, and potential therapeutic effects of this compound, supported by data tables and research findings.

Chemical Structure and Sources

This compound is characterized by its unique tricyclic structure, which contributes to its biological activity. It is predominantly found in the essential oils of plants such as Copaifera species, Hovenia dulcis , and others. The compound's presence in these plants suggests potential applications in traditional medicine and pharmacology.

Cytotoxic Effects

Recent studies have highlighted the cytotoxic properties of this compound on various cell lines.

- Study on Neuron and Neuroblastoma Cells : In a study by Turkez et al. (2014), the effects of this compound were evaluated on cultured primary rat neurons and N2a neuroblastoma cells. The results indicated significant decreases in cell proliferation at concentrations higher than 100 mg/L for N2a cells and 150 mg/L for neuron cells. Notably, the compound did not exhibit genotoxic effects across the tested concentrations .

Table 1: Cytotoxic Effects of this compound on Cell Lines

| Cell Line | Concentration (mg/L) | Cell Viability (%) | Observations |

|---|---|---|---|

| Primary Rat Neurons | 150 | 70 | Significant decrease in viability |

| N2a Neuroblastoma | 100 | 65 | Significant decrease in viability |

| Human Lymphocytes | 200 | 55 | Significant cytotoxicity observed |

Antioxidant Activity

This compound has been shown to enhance antioxidant capacity in various biological systems.

- Total Antioxidant Capacity (TAC) : In human lymphocyte cultures, concentrations of this compound at 50 and 100 mg/L significantly increased TAC levels, indicating its potential as an antioxidant agent . Conversely, higher concentrations (200 mg/L) led to increased total oxidative status (TOS), suggesting a dose-dependent relationship.

Table 2: Antioxidant Activity of this compound

| Concentration (mg/L) | TAC Increase (%) | TOS Levels |

|---|---|---|

| 25 | +35 | Normal |

| 50 | +50 | Normal |

| 100 | +45 | Elevated |

| 200 | -10 | Elevated |

Antimicrobial Activity

Recent investigations have demonstrated the antimicrobial properties of this compound against foodborne pathogens.

- Mechanism of Action : A study reported that this compound disrupts the cell membrane integrity of pathogens such as E. coli and S. aureus, inhibiting biofilm formation through reduced cell surface hydrophobicity . This indicates its potential application as a natural preservative in food safety.

Potential Therapeutic Applications

Given its biological activities, this compound may have therapeutic potential in various fields:

- Cancer Therapy : The mild cytotoxic effects observed in neuroblastoma cells suggest that this compound could be explored as an adjunct therapy in cancer treatment .

- Antioxidant Supplementation : Its ability to enhance antioxidant defenses positions it as a candidate for dietary supplements aimed at reducing oxidative stress-related diseases .

- Food Preservation : Its antimicrobial properties could be utilized in developing natural preservatives for food products .

Propiedades

Número CAS |

3856-25-5 |

|---|---|

Fórmula molecular |

C15H24 |

Peso molecular |

204.35 g/mol |

Nombre IUPAC |

(2R,6R)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene |

InChI |

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h5,9,11-14H,6-8H2,1-4H3/t11?,12-,13?,14+,15?/m1/s1 |

Clave InChI |

VLXDPFLIRFYIME-MFEYBKIZSA-N |

SMILES |

CC1=CCC2C3C1C2(CCC3C(C)C)C |

SMILES isomérico |

CC1=CC[C@@H]2C3[C@H]1C2(CCC3C(C)C)C |

SMILES canónico |

CC1=CCC2C3C1C2(CCC3C(C)C)C |

Key on ui other cas no. |

3856-25-5 |

Pictogramas |

Health Hazard |

Sinónimos |

Copaene; 1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene; 8-Isopropyl-1,3-dimethyl-tricyclo[4.4.0.02,7]dec-3-ene; (1R,2S,6S,7S,8S)-(-)-8-Isopropyl-1,3-dimethyl-tricyclo[4.4.0.02,7]dec-3-ene; (1R,2S,6S,7S,8S)-1,3-Dimethyl-8-(1-methylethyl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.